
4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt is an organic compound known for its vibrant color and excellent water solubility. It is commonly used as an acid dye and has applications in various industries, including textiles, leather, and plastics. This compound is also utilized as a chemical indicator and analytical reagent due to its bright color and strong absorption properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt involves the coupling reaction of styrene and p-hydroxyaniline. The process includes the following steps :
Reaction of p-hydroxyaniline with sodium hypochlorite and zinc chloride: to produce 4-chloroaniline.
Reaction of 4-chloroaniline with phenylmagnesium bromide: to form 4-phenylaniline.
Reaction of 4-phenylaniline with sulfuric acid, nitric acid, and copper sulfate: to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are typically employed.
Major Products
The major products formed from these reactions include various azo and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt has a wide range of scientific research applications :
Chemistry: Used as a chemical indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, leather, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its strong absorption properties and ability to form stable complexes with various ions and molecules. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking . These interactions enable the compound to function effectively as a dye, indicator, and reagent in various applications .
Comparison with Similar Compounds
Similar Compounds
- Direct Yellow 4 dye
- 4,4’‘-Vinylenebis(4’-hydroxyazobenzene-3-sulfonic acid)
- 4,4’-Bis(p-hydroxyphenylazo)-2,2’-stilbenedisulfonic acid
- 2,2’-(1,2-Ethenediyl)bis[5-(4-hydroxyphenylazo)benzenesulfonic acid]
Uniqueness
Compared to similar compounds, 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt stands out due to its excellent water solubility, bright color, and high stability in solution. These properties make it particularly valuable in applications requiring strong and stable colorants .
Properties
CAS No. |
68966-53-0 |
|---|---|
Molecular Formula |
C26H19N4NaO8S2 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?; |
InChI Key |
CQNXJSVLKPHNRI-OXEZCZPGSA-M |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
Related CAS |
91-34-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


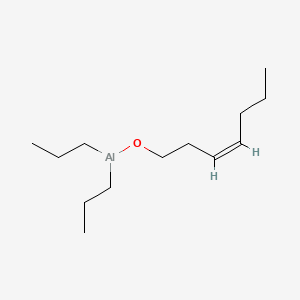
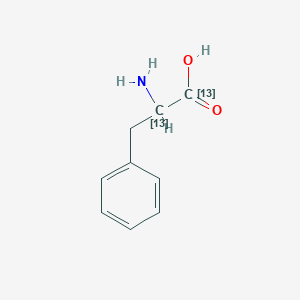
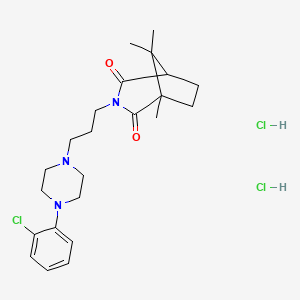

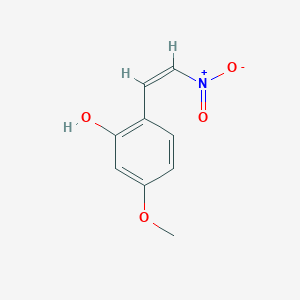
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)

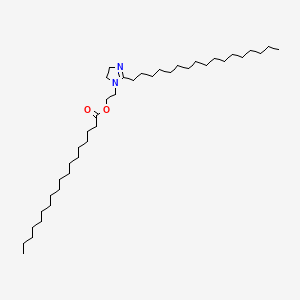

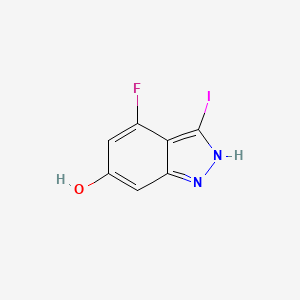


![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
